3-cinnamyl-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The cinnamyl group suggests the presence of a phenyl ring, while the dimethylphenyl group indicates another phenyl ring with two methyl groups attached. The tetrahydropyrimido[2,1-f]purine part suggests a purine ring, which is a two-ring structure common in biological molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and the functional groups present. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Biological Activity
Development of Potent Ligands for Neurotransmitter Receptors
Studies have explored derivatives of purine-2,6-dione, focusing on enhancing affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These efforts aim to design compounds with potential psychotropic activity, highlighting the relevance of purine derivatives in developing antidepressant and anxiolytic agents (Chłoń-Rzepa et al., 2013).
Investigation of Metal Complexes for DNA Interaction
Research into Knoevenagel condensate Schiff bases, related to purine derivatives, demonstrates their ability to form stable complexes with transition metals, exhibiting antimicrobial activities and DNA intercalation properties. This suggests potential applications in studying DNA interactions and developing antimicrobial agents (Pandiyan & Raman, 2016).
Antagonistic Activity at Adenosine Receptors
Pyrimido- and pyrazinoxanthines, structurally similar to the compound of interest, have been evaluated for their affinities to adenosine receptors, with implications for designing new therapeutic agents for conditions like Parkinson's and Alzheimer's diseases. The research underscores the importance of structural modifications for enhancing receptor affinity and selectivity (Szymańska et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-18-12-13-21(17-19(18)2)29-15-8-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)14-7-11-20-9-5-4-6-10-20/h4-7,9-13,17H,8,14-16H2,1-3H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCEMIPOUONGP-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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